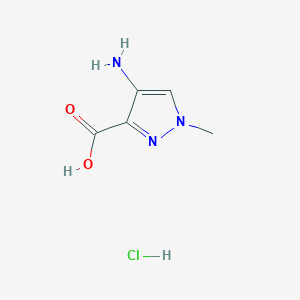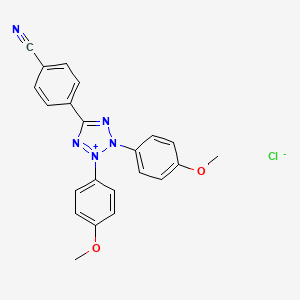
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
“4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C5H7N3O2 . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives have been found to possess almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied. A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole nucleus, which is a five-membered heterocycle . The presence of this nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 141.13 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 141.053826475 g/mol .Applications De Recherche Scientifique
Corrosion Inhibitors for Steel : Pyrazole derivatives, closely related to 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. Compounds like 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester have shown significant effectiveness in reducing corrosion rates, demonstrating up to 98.5% inhibition efficiency at certain concentrations (Herrag et al., 2007).
Cancer Treatment Applications : Pyrazole carboxylic acid derivatives have been investigated for their potential in treating cancer. For example, certain compounds like (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid have been found to inhibit Aurora A, a protein often implicated in cancerous growths (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Auxin Active Compounds : Research has also been conducted on the synthesis of compounds like ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, which have been transformed into pyrazole carboxylic acids. These compounds, although not highly auxin active, have shown some effects on wheat germ inhibition (Yue et al., 2010).
Structural and Spectral Studies : Extensive experimental and theoretical studies have been conducted on pyrazole-4-carboxylic acid derivatives. These studies include characterizing compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. Such research contributes to the understanding of the molecular structure and properties of these compounds (Viveka et al., 2016).
Antibacterial Activities : Another significant application is the synthesis of pyrazole derivatives like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid for their potential antibacterial properties. Studies have shown that certain derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . Pyrazole derivatives also hold a privileged status in various sectors of the chemical industry, including medicine and agriculture .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have a variety of effects, such as antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Orientations Futures
The future directions in the study of pyrazole derivatives like “4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride” are vast. Given their wide range of pharmacological activities, researchers continue to study their chemical and biological properties . The development of new synthesis methods and the discovery of novel therapeutic applications are among the potential future directions in this field .
Propriétés
IUPAC Name |
4-amino-1-methylpyrazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-8-2-3(6)4(7-8)5(9)10;/h2H,6H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKPVAWGIISQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189693-96-6 | |
| Record name | 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B1371590.png)
![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)





![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)


